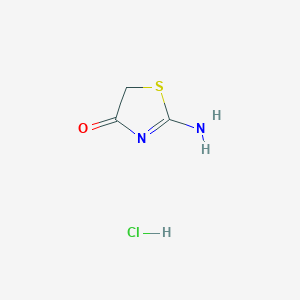

2-Aminothiazol-4(5H)-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Aminothiazol-4(5H)-one hydrochloride is a heterocyclic compound that belongs to the class of aminothiazoles. These compounds are known for their significant medicinal properties and are used as starting materials for the synthesis of various heterocyclic analogues with promising therapeutic roles. The compound is characterized by the presence of an amino group attached to a thiazole ring, which imparts

生物活性

2-Aminothiazol-4(5H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential against various diseases, including cancer and infectious diseases, along with its mechanism of action.

2-Aminothiazol-4(5H)-one can be synthesized through various methods, typically involving the reaction of thiourea with α-chloro esters or other precursors. The synthesis pathway often yields derivatives with varying substituents that influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-aminothiazole derivatives. For instance, compounds derived from 2-aminothiazol-4(5H)-one have shown promising results in reducing tumor growth in xenograft models. One study reported a compound with a tumor/control (T/C) value of 61% against HCA-7 human colonic adenocarcinoma cells when administered at a dose of 200 mg/kg over five days, indicating significant antitumor efficacy .

Table 1: Summary of Anticancer Activity of 2-Aminothiazole Derivatives

| Compound | Cell Line | Dose (mg/kg) | T/C Value (%) |

|---|---|---|---|

| 1a | HCA-7 (Colonic Adenocarcinoma) | 200 | 61 |

| 1b | SW837 (Rectum Adenocarcinoma) | 200 | 40 |

| 1c | A549 (Lung Adenocarcinoma) | 100 | 38 |

Anti-inflammatory Activity

The anti-inflammatory effects of 2-aminothiazole derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies demonstrated that certain derivatives exhibit IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, showcasing their potential as anti-inflammatory agents .

Table 2: COX Inhibition Activity of Selected Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound 1a | 7.21 | 0.83 |

| Compound 1b | Not reported | 0.71 |

| Compound 1c | Not reported | 0.09 |

Antimicrobial Activity

The antimicrobial properties of derivatives of 2-aminothiazole have also been investigated, particularly against Mycobacterium tuberculosis. One derivative demonstrated an MIC value of 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong antibacterial activity .

The mechanism by which these compounds exert their biological effects involves interaction with specific molecular targets:

- Inhibition of Enzymes : Many derivatives act as inhibitors of enzymes such as COX and β-ketoacyl synthase (mtFabH), which are crucial in inflammatory pathways and bacterial fatty acid synthesis, respectively.

- Molecular Docking Studies : Computational studies have revealed that these compounds bind effectively to the active sites of target enzymes, facilitating their inhibitory effects. For instance, strong hydrogen bonding interactions were noted with amino acids in the binding sites of PDE5 and COX enzymes .

Case Studies

Several case studies illustrate the effectiveness of these compounds:

- Case Study A : A derivative was tested in vivo on mice bearing human tumor xenografts, demonstrating significant tumor suppression compared to controls.

- Case Study B : In vitro assays showed that a specific derivative significantly reduced PGE2 levels in human colon cancer cells, correlating with its COX-2 inhibitory activity.

属性

CAS 编号 |

2192-06-5 |

|---|---|

分子式 |

C3H5ClN2OS |

分子量 |

152.60 g/mol |

IUPAC 名称 |

2-imino-1,3-thiazolidin-4-one;hydrochloride |

InChI |

InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1H2,(H2,4,5,6);1H |

InChI 键 |

YBDFGIGPQKUYGW-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=C(S1)N.Cl |

规范 SMILES |

C1C(=O)NC(=N)S1.Cl |

Key on ui other cas no. |

2192-06-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。